An In-Depth Technical Guide to the Physicochemical Properties of 3-cyano-N-methoxy-N-methylbenzamide
An In-Depth Technical Guide to the Physicochemical Properties of 3-cyano-N-methoxy-N-methylbenzamide
Executive Summary
This guide provides a comprehensive technical overview of the core physicochemical properties of 3-cyano-N-methoxy-N-methylbenzamide (CAS No. 329943-13-7). As a substituted Weinreb amide, this compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of complex molecules and active pharmaceutical ingredients. Its unique N-methoxy-N-methylamide functionality offers stability and controlled reactivity, preventing the common issue of over-addition with organometallic reagents.[1][2] Understanding its fundamental properties—such as solubility, lipophilicity, and spectral characteristics—is paramount for its effective application in research and development. This document synthesizes available data with established analytical protocols, offering both a reference for known values and a practical guide to their experimental determination.
Introduction and Molecular Overview
Chemical Identity
3-cyano-N-methoxy-N-methylbenzamide is a synthetic benzamide derivative. Its structure incorporates a benzene ring substituted at the meta-position with a cyano group and an N-methoxy-N-methylamide (Weinreb amide) group.
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IUPAC Name: 3-cyano-N-methoxy-N-methylbenzamide
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CAS Number: 329943-13-7[3]
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Molecular Formula: C₁₀H₁₀N₂O₂[3]
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Molecular Weight: 190.20 g/mol [3]
The Significance of the Weinreb Amide Moiety
The defining feature of this molecule is the Weinreb amide. Discovered by Steven M. Weinreb in 1981, this functional group is renowned for its utility in forming ketones and aldehydes from carboxylic acid derivatives with high precision.[2] When reacted with organometallic reagents (e.g., Grignard or organolithium reagents), the reaction proceeds through a stable five-membered cyclic intermediate.[1][2] This chelated intermediate is stable under the reaction conditions and does not collapse until an acidic workup is performed. This mechanism effectively prevents the common "over-addition" that plagues reactions with other acylating agents like esters or acid chlorides, making Weinreb amides indispensable tools in multi-step synthesis and drug discovery.[1][4]
Core Physicochemical Properties
The following table summarizes the key physicochemical data for 3-cyano-N-methoxy-N-methylbenzamide.
| Property | Value / Description | Source |
| CAS Number | 329943-13-7 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| Molecular Weight | 190.20 g/mol | [3] |
| Physical Form | Expected to be a white to off-white powder or crystalline solid. | Inferred from[5] |
| logP (Computed) | 1.19 | [3] |
| Topological Polar Surface Area (TPSA) | 53.33 Ų | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 2 | [3] |
Solubility Profile
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Expected Solubility:
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High Solubility: Likely soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7]
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Moderate Solubility: Expected to be soluble in polar protic solvents like ethanol and methanol.[7][8]
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Low Solubility: Sparingly soluble in aqueous buffers and nonpolar solvents like hexane.[7]
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This protocol describes the gold-standard shake-flask method for determining equilibrium solubility.[6] The core principle is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved solute.
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Preparation: Add an excess amount of solid 3-cyano-N-methoxy-N-methylbenzamide to a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.
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Equilibration: Agitate the vial in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure the system reaches equilibrium.[6]
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Phase Separation: Centrifuge the vial to pellet the excess, undissolved solid.
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Filtration: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[6] This step is critical to avoid artificially high concentration readings.
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Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of the compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9] A calibration curve generated from standards of known concentrations must be used for accurate quantification.
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Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Melting Point
The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp, well-defined melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.
The capillary method is the standard pharmacopeial technique for determining melting point.[10]
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powdered sample is packed into a thin-walled glass capillary tube, typically to a height of 2-3 mm.[11]
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Instrument Setup: Place the packed capillary into the heating block of a melting point apparatus alongside a calibrated thermometer or temperature probe.[10]
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Rapid Heating (Optional): For an unknown compound, a rapid initial heating can be performed to find an approximate melting point.
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Controlled Heating: Cool the apparatus to at least 10-15°C below the approximate melting point. Begin heating at a slow, controlled rate (typically 1–2 °C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]
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Observation and Recording: Record two temperatures:
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T₁ (Initial Melting Point): The temperature at which the first drop of liquid appears.
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T₂ (Final Melting Point): The temperature at which the last solid particle liquefies.
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Reporting: The melting point is reported as the range T₁ – T₂.
Caption: Workflow for Melting Point Determination via Capillary Method.
Lipophilicity (logP)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[12][13] This parameter is a critical determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[13] A computed logP value for 3-cyano-N-methoxy-N-methylbenzamide is 1.19 , suggesting it is moderately lipophilic.[3]
This method directly measures the partitioning of a compound between two immiscible phases.[9]
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Phase Preparation: Prepare two phases: n-octanol saturated with water (or buffer) and water (or buffer, typically PBS at pH 7.4) saturated with n-octanol. This pre-saturation is essential for accurate results.[12]
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Partitioning: Dissolve a known amount of the compound in one of the phases. Combine the two phases in a sealed container at a defined volume ratio (e.g., 1:1).
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Equilibration: Agitate the container for a sufficient time (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two layers.[12]
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Phase Separation: Centrifuge the container to ensure a clean separation of the aqueous and octanol layers.
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Sampling and Quantification: Carefully sample each layer. Determine the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_aq) using a suitable analytical method like HPLC-UV.[9][12]
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Calculation: Calculate logP using the following formula:
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P = C_oct / C_aq
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logP = log₁₀(P)
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Caption: Workflow for logP Determination via Shake-Flask Method.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and structure of a synthesized molecule. While experimental spectra are batch-specific, the expected features can be reliably predicted based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the precise connectivity of atoms in a molecule.[14]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for different proton environments.
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Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the aromatic region (~7.5-8.5 ppm). Their chemical shifts and splitting patterns (multiplicities) will be influenced by the meta-substitution pattern of the cyano and amide groups.
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N-Methyl Protons (-N-CH₃): A singlet corresponding to the three N-methyl protons would be expected. In some Weinreb amides, restricted rotation around the C-N amide bond can lead to peak broadening or even the appearance of two distinct signals (rotamers) at room temperature. This signal is typically found around 2.9-3.3 ppm.
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O-Methyl Protons (-O-CH₃): A sharp singlet for the three methoxy protons is expected, typically appearing around 3.5-4.0 ppm.[14]
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
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Carbonyl Carbon (C=O): The amide carbonyl carbon will appear as a single peak in the downfield region, typically around 165-170 ppm.
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Cyano Carbon (C≡N): The nitrile carbon signal is expected in the range of 115-125 ppm.
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Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with chemical shifts determined by their substitution.
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Methyl Carbons: Signals for the N-methyl (~33 ppm) and O-methyl (~61 ppm) carbons will be present in the upfield region.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
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C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected around 2220-2240 cm⁻¹ .
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C=O Stretch: A strong absorption from the amide carbonyl group should appear in the range of 1640-1680 cm⁻¹ .
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C-O Stretch: An absorption corresponding to the C-O single bond of the methoxy group is expected around 1000-1300 cm⁻¹ .
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Aromatic C=C and C-H Bends: Multiple absorptions will be present in the fingerprint region corresponding to the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
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Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 190.20).
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Fragmentation Pattern: Upon ionization, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways could include the loss of the methoxy group (-OCH₃), the N-methyl group (-CH₃), or cleavage adjacent to the carbonyl group, providing valuable structural confirmation.[14]
Conclusion
3-cyano-N-methoxy-N-methylbenzamide is a synthetically valuable compound whose utility is underpinned by its distinct physicochemical properties. Its moderate lipophilicity, predicted solubility in common organic solvents, and the unique reactivity of its Weinreb amide moiety make it an adaptable building block for complex molecular architectures. The characterization data and experimental protocols detailed in this guide provide researchers and drug development professionals with the essential knowledge required to confidently handle, analyze, and employ this compound in their synthetic endeavors. Adherence to the described methodologies for determining properties such as solubility and melting point will ensure the generation of reliable and reproducible data, which is the cornerstone of robust scientific research.
References
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Supreme Science. (2013, March 18). What IS the Weinreb Amide? [Video]. YouTube. Retrieved from [Link]
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Arkivoc. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
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